Uric acid, ammonium salt

Description

Systematic IUPAC Nomenclature and Molecular Formula

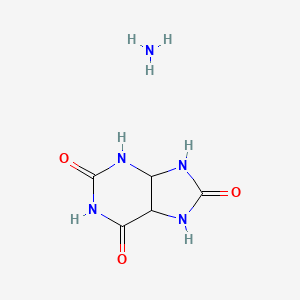

Ammonium urate is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 7,9-dihydro-1H-purine-2,6,8(3H)-trione ammoniate (1:1) . Its molecular formula, C₅H₇N₅O₃ , reflects the conjugation of uric acid (C₅H₄N₄O₃) with one ammonium ion (NH₄⁺). The compound’s structural features include:

| Property | Value |

|---|---|

| Molecular weight | 185.143 g/mol |

| CAS Registry Number | 6009-66-1 |

| ChemSpider ID | 72360 |

The ammonium ion coordinates with the deprotonated N9 position of uric acid, forming a stable crystalline lattice. This ionic interaction distinguishes ammonium urate from its protonated uric acid precursor, which lacks the ammonium counterion.

Historical Evolution of Terminology in Uric Acid Chemistry

The term "purine" , central to uric acid’s classification, originated in 1898 from the German purin, derived from Latin purum (pure) and uricum (uric acid). Early chemists like Carl Wilhelm Scheele isolated uric acid from kidney stones in 1776, while Ivan Horbaczewski achieved its synthesis in 1882 via urea-glycine fusion.

Historical documents reveal shifting nomenclature:

- 18th century : "Lithic acid" (from Greek lithos, stone) described uric acid’s role in calculi.

- 19th century : Berzelius coined "urate" for salts, with ammonium urate first referenced in renal calculi analyses circa 1850.

- 20th century : IUPAC standardization resolved ambiguities between "acid urates" and neutral salts.

Relationship to Urate Salts: Sodium, Potassium, and Calcium Variants

Ammonium urate exists within a broader family of urate salts, each with distinct physicochemical properties:

| Urate Salt | Molecular Formula | Aqueous Solubility (25°C) |

|---|---|---|

| Ammonium | C₅H₇N₅O₃ | 0.12 g/100 mL |

| Sodium | C₅H₃N₄NaO₃ | 0.06 g/100 mL |

| Potassium | C₅H₃N₄KO₃ | 0.08 g/100 mL |

| Calcium | C₅H₂N₄CaO₃ | 0.03 g/100 mL |

Structural comparisons reveal that:

- Sodium urate (C₅H₃N₄NaO₃) adopts a monoclinic crystal system, with sodium ions bridging urate anions.

- Ammonium urate exhibits greater solubility than sodium or calcium variants due to the ammonium ion’s polarizability.

- Calcium urate forms under alkaline conditions, often co-occurring with phosphate stones.

The ammonium salt’s propensity to crystallize in acidic urine (pH <5.5) links it to specific urolithiasis subtypes, contrasting with sodium urate’s association with gouty tophi.

Properties

Molecular Formula |

C5H9N5O3 |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

azane;4,5,7,9-tetrahydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H6N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h1-2H,(H2,6,7,11)(H2,8,9,10,12);1H3 |

InChI Key |

XYRAAVXEJMXUOE-UHFFFAOYSA-N |

Canonical SMILES |

C12C(NC(=O)N1)NC(=O)NC2=O.N |

Origin of Product |

United States |

Preparation Methods

Alkaline Extraction and Ammonium Salt Precipitation

Source Material and Initial Dissolution

Ammonium urate is commonly prepared from uric acid-rich sources, such as poultry feces or synthetic uric acid. In the first phase of the process described in US4007186A , raw material (e.g., poultry feces) is suspended in a dilute alkaline solution (2–5% triethylamine, potassium hydroxide, or lithium hydroxide) under an inert nitrogen atmosphere. The solution is agitated for ≥30 minutes to dissolve uric acid and soluble proteins while leaving phosphates and undissolved residues.

Precipitation with Ammonium Salts

The filtrate is treated with an excess of ammonium salt (e.g., NH₄Cl) to precipitate ammonium urate. Vigorous mixing for ≥30 minutes ensures complete reaction. The precipitate is filtered, washed with distilled water and methanol, and dried in an air stream. This method yields ammonium urate with 80–90% purity, suitable for industrial applications.

Recrystallization via Perchloric Acid

Dissolution in Hot Perchloric Acid

To achieve higher purity (≥99.9%), ammonium urate or crude uric acid is dissolved in 70–73% perchloric acid at 80–100°C. The solution is immediately cooled to room temperature, forming perchlorate salt crystals containing uric acid.

Double Recrystallization

The crystals are redissolved in fresh perchloric acid and recrystallized to remove fluorescent or ureide contaminants. Final suspension in warm water dissolves perchloric acid, leaving ultra-pure uric acid crystals, which are converted back to ammonium urate by treatment with ammonium hydroxide.

Advantages:

Direct Synthesis from Uric Acid and Ammonium Hydroxide

Hydrate Formation (Ammonium Urate Hydrate, AUH)

A study in PMC10486279 details the synthesis of ammonium urate hydrate (AUH) by adding anhydrous uric acid to 25% ammonium hydroxide (NH₄OH) at room temperature. The mixture is stirred for 24 hours, filtered, and dried. AUH forms a planar 2D hydrogen-bonded framework with water molecules in channels.

Structural Characteristics:

Comparative Analysis of Methods

Industrial-Scale Production

Continuous Process Design

US3850930A outlines a continuous system using interconnected reaction vessels and centrifuges. Crude uric acid is dissolved in 5–6% NaOH, filtered, and precipitated with H₂SO₄. The precipitate is redissolved in NaOH, decolorized with activated charcoal, and reprecipitated to yield pharmaceutical-grade ammonium urate.

Process Parameters:

Challenges and Optimizations

pH Control

Precipitation at pH >10.5 leads to co-precipitation of sodium or potassium urates. Maintaining pH 10.5 ensures selective ammonium urate formation.

Solvent Selection

Methanol washes reduce residual water content without dissolving ammonium urate, whereas ethanol may cause partial crystallization.

Chemical Reactions Analysis

Types of Reactions: Ammonium urate undergoes various chemical reactions, including:

Oxidation: Uric acid can be oxidized to form allantoin, a reaction catalyzed by the enzyme uricase.

Reduction: Reduction of uric acid can lead to the formation of xanthine and hypoxanthine.

Substitution: Uric acid can react with nitric acid to form alloxantin, which can further react with ammonia to form ammonium purpurate.

Common Reagents and Conditions:

Oxidation: Uricase enzyme, oxygen.

Reduction: Reducing agents such as hydrogen or metal catalysts.

Substitution: Nitric acid, ammonia.

Major Products Formed:

Oxidation: Allantoin.

Reduction: Xanthine, hypoxanthine.

Substitution: Ammonium purpurate.

Scientific Research Applications

Chemical Properties and Formation

Uric acid is a product of purine metabolism in humans and animals. The ammonium salt form is produced when uric acid reacts with ammonium ions. This compound is often encountered in biological systems, particularly in the formation of kidney stones (urolithiasis) and in studies related to metabolic disorders.

Applications in Urology

1. Urolithiasis Research:

Ammonium urate plays a significant role in the study of kidney stones. Research indicates that ammonium urate can precipitate under certain conditions, contributing to the formation of renal calculi. A study analyzed 1300 renal calculi and found that only a small percentage contained ammonium urate as their primary component, highlighting its role in specific types of stones .

2. Crystal Morphology Studies:

The morphology of ammonium urate crystals varies based on supersaturation levels. At high supersaturation, typical spherulite morphologies form, while disorganized needle-like crystals emerge at lower supersaturation. Understanding these morphologies aids in developing strategies to prevent stone formation .

Pharmacological Applications

1. Drug Development:

Uric acid and its salts are pivotal in developing medications for gout and other hyperuricemia-related conditions. Treatments often aim to lower serum uric acid levels to prevent gout flares. Recent studies have shown that achieving serum uric acid levels below 6 mg/dL significantly reduces the occurrence of gout attacks .

2. Inhibitors of Crystallization:

Research has demonstrated that certain compounds can inhibit the crystallization of urates. For instance, methylxanthines have been shown to prevent the crystallization of ammonium urate under conditions mimicking synovial fluid and urine, offering potential therapeutic avenues for managing gout and urolithiasis .

Case Studies

Mechanism of Action

The mechanism of action of ammonium urate involves its role in the metabolic breakdown of purine nucleotides. Uric acid is formed from xanthine and hypoxanthine through the action of the enzyme xanthine oxidase. Ammonium ions then combine with uric acid to form ammonium urate . This compound can crystallize in the kidneys, leading to the formation of kidney stones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility Profiles

The solubility of uric acid and its salts varies dramatically, influencing their propensity to crystallize in biological systems. The table below summarizes solubility data for key urate salts in cold and boiling water (mass of water required to dissolve 1 unit mass of compound):

| Compound | Cold Water (parts) | Boiling Water (parts) |

|---|---|---|

| Uric Acid | 15,000 | 2,000 |

| Ammonium Hydrogen Urate | — | 1,600 |

| Sodium Hydrogen Urate | 1,175 | 124 |

| Potassium Hydrogen Urate | 790 | 75 |

| Calcium Dihydrogen Diurate | 603 | 276 |

| Calcium Urate | 1,500 | 1,440 |

Ammonium hydrogen urate exhibits moderate solubility in boiling water (1,600 parts), significantly lower than sodium (124) or potassium (75) urates. This lower solubility under physiological conditions (e.g., urine pH > 6.5) predisposes ammonium urate to crystallize in the urinary tract .

Role in Urolithiasis

- Ammonium Urate Stones: Form under high urinary ammonium (e.g., urinary tract infections with urease-producing bacteria) and elevated urate concentrations. These stones account for <5% of urolithiasis cases and are prevalent in populations with low socioeconomic status or dietary imbalances .

- Sodium/Potassium Urate Stones : Rare due to higher solubility. Sodium urate is more soluble (1,175 parts in cold water) and typically remains colloidal unless urinary pH drops drastically .

- Calcium Urate : Exhibits paradoxical solubility (higher in cold water), but calcium dihydrogen diurate (603 parts in cold water) may promote calcium oxalate crystallization via heterogeneous nucleation .

Pathophysiological Triggers

| Factor | Ammonium Urate | Sodium/Potassium Urate | Calcium Urate |

|---|---|---|---|

| Urine pH | >6.5 | <6.0 | Variable |

| Key Drivers | High NH₄⁺, Urate | Hyperuricosuria | Hypercalciuria |

| Clinical Association | UTIs, malnutrition | Gout, metabolic syndrome | Hyperparathyroidism |

Ammonium urate stones are uniquely linked to urinary tract infections (UTIs) and high ammonium excretion, unlike sodium/potassium urates, which correlate with systemic hyperuricosuria .

Therapeutic Strategies

- Ammonium Urate Stones : Alkalinization (e.g., citrate therapy) is ineffective due to high inherent urine pH. Treatment focuses on eradicating UTIs and reducing dietary purine intake .

- Uric Acid Stones : Alkalinization (pH 6.5–7.0) with potassium citrate or bicarbonate enhances solubility .

- Calcium Stones : Thiazides or dietary sodium restriction reduce calcium excretion .

Biological Activity

Uric acid, particularly in its ammonium salt form, plays a significant role in various biological processes and has garnered attention for its complex interactions within the human body. This article delves into the biological activity of uric acid, ammonium salt, highlighting its physiological functions, potential therapeutic implications, and relevant research findings.

Overview of Uric Acid

Uric acid is a product of purine metabolism and is primarily synthesized in the liver. Its physiological roles include acting as an antioxidant and participating in immune responses. The ammonium salt form of uric acid (ammonium acid urate) is formed when uric acid interacts with ammonium ions, influencing its solubility and biological activity.

Physiological Functions

- Antioxidant Properties : Uric acid is recognized as a potent antioxidant in plasma, contributing significantly to the overall antioxidant capacity of blood. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Immune Response Modulation : Uric acid has been identified as a mediator in type 2 immune responses. It acts as a danger signal that can enhance the activation of dendritic cells and promote antibody production . This function is particularly relevant in the context of vaccinations that utilize alum as an adjuvant.

- Regulation of Inflammation : Elevated levels of uric acid can trigger inflammatory responses, particularly in conditions like gout where monosodium urate crystals accumulate in joints. This inflammation is mediated through the activation of NLRP3 inflammasomes, leading to the production of pro-inflammatory cytokines such as IL-1β .

Biological Activity and Health Implications

Uric acid levels are closely linked to various health conditions:

- Hyperuricemia : High serum uric acid (SUA) levels are associated with gout, kidney stones, hypertension, cardiovascular diseases, and metabolic syndrome. A study involving 15,100 participants found that hyperuricemia prevalence was 31.9% in men and 4.8% in women .

- Neurological Disorders : Interestingly, low levels of SUA have been correlated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, suggesting that both high and low SUA levels may have detrimental effects on health .

Case Studies

- Gout Management : A clinical study demonstrated that managing uric acid levels through dietary modifications and medications like allopurinol significantly reduced gout attacks by lowering SUA levels and inflammation markers .

- Impact on Kidney Function : Research indicates that elevated SUA can lead to renal impairment over time. A longitudinal study showed a U-shaped relationship between SUA levels and kidney function, where both high and low SUA levels were associated with adverse renal outcomes .

Research Findings

Q & A

Q. How can uric acid, ammonium salt be synthesized and purified in a laboratory setting?

this compound can be synthesized via acid-base neutralization. React uric acid (weak acid) with ammonium hydroxide (weak base) under controlled pH conditions (typically pH 7–8). Crystallization is achieved by slow evaporation or solvent diffusion. Purity is verified via X-ray diffraction (XRD) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What experimental methods are used to determine the solubility of this compound in aqueous systems?

Solubility is quantified using gravimetric analysis: saturate a solution at controlled temperatures (e.g., 25°C, 37°C), filter undissolved salt, and evaporate the filtrate to measure residual mass. pH-dependent solubility can be assessed by repeating the process in buffered solutions (e.g., pH 5–9) .

Q. How can this compound be distinguished from other ammonium salts in mixed samples?

Use selective precipitation with reagents like ammonium molybdate (forms yellow complexes with phosphate salts) or confirmatory tests for urate ions: reaction with Folin’s reagent produces a blue chromogen detectable via UV-Vis spectroscopy at 660 nm .

Advanced Research Questions

Q. What mechanisms explain the role of this compound in oxidative stress models, and how do experimental conditions influence observed outcomes?

Uric acid acts as an antioxidant by scavenging reactive oxygen species (ROS), but its ammonium salt may exhibit dual behavior. In vitro assays (e.g., lipid peroxidation inhibition in erythrocyte membranes) show dose-dependent effects. Contrasting in vivo results (e.g., pro-oxidant activity in hyperuricemia) require careful control of urate concentrations (e.g., 100–500 µM) and assessment of local pH/enzymatic environments .

Q. How do microbial communities metabolize this compound in environmental bioremediation studies?

Marine Halomonads degrade uric acid via the uricase pathway, producing ammonium as a nitrogen source. Methodologies include isotopic tracing (15N-labeled ammonium) and metagenomic profiling to identify catabolic genes (e.g., hao, ureC). Experimental setups must simulate marine conditions (e.g., salinity, hydrocarbon presence) to replicate degradation kinetics .

Q. What experimental models resolve contradictions between this compound’s nephroprotective and nephrotoxic roles?

Use in vitro cell cultures (e.g., renal tubular cells) to test crystalluria-induced inflammation under varying pH and ammonium concentrations. In vivo rodent models with genetic modifications (e.g., urate oxidase knockout) can mimic human hyperuricemia. Analytical techniques include micro-CT for stone visualization and LC-MS for metabolite profiling .

Q. How can this compound’s stability be optimized in long-term biochemical assays?

Stabilize the salt in dark, anaerobic conditions at 4°C to prevent oxidation. Add antioxidants (e.g., ascorbate) to buffers and use chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation. Monitor stability via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.